BenchChemオンラインストアへようこそ!

1-morpholino-2-(3-((4-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)ethanone

IGF-1R inhibitor structure-activity relationship sulfonyl indole pharmacophore

This morpholino sulfonyl indole (CAS 894013-90-2) is a critical SAR probe for dissecting selectivity between IGF-1R kinase and IDO1 enzyme inhibition—targets central to oncology and immuno-oncology. Its distinctive 4-trifluoromethylbenzylsulfonyl substituent occupies a unique position versus the Piramal/Merck lead series, making structural identity verification via 1H/19F NMR and HPLC essential. Given variable potency among close analogs, lot-specific bioactivity testing against your target of interest is mandatory. Request a quote for custom synthesis with a Certificate of Analysis, XRPD, and purity ≥95%.

Molecular Formula C22H21F3N2O4S
Molecular Weight 466.48
CAS No. 894013-90-2
Cat. No. B2364826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-morpholino-2-(3-((4-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)ethanone
CAS894013-90-2
Molecular FormulaC22H21F3N2O4S
Molecular Weight466.48
Structural Identifiers
SMILESC1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)C(F)(F)F
InChIInChI=1S/C22H21F3N2O4S/c23-22(24,25)17-7-5-16(6-8-17)15-32(29,30)20-13-27(19-4-2-1-3-18(19)20)14-21(28)26-9-11-31-12-10-26/h1-8,13H,9-12,14-15H2
InChIKeyNSIMRYKOKQSDPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Morpholino-2-(3-((4-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)ethanone (CAS 894013-90-2): Structural and Pharmacological Classification for Procurement


1-Morpholino-2-(3-((4-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)ethanone (CAS 894013-90-2) is a synthetic small molecule belonging to the morpholino sulfonyl indole derivative class, characterized by a central indole core bearing a C-3 (4-trifluoromethyl)benzylsulfonyl group and an N-1 morpholino-2-oxoethyl substituent (molecular formula C22H21F3N2O4S, MW 466.47) [1]. This compound is described in patents (WO2012145471A1, WO2012143874A1, US20140045847A1) assigned to Merck Sharp & Dohme / Piramal Enterprises as part of a series targeting the Insulin-Like Growth Factor 1 Receptor (IGF-1R) and Insulin Receptor (IR), with potential application in cancer therapy [2][3]. Additionally, the Therapeutic Target Database annotates this compound as an antagonist of Indoleamine 2,3-dioxygenase 1 (IDO1) [4].

Why In-Class Substitution of 1-Morpholino-2-(3-((4-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)ethanone (CAS 894013-90-2) Carries Procurement Risk


Morpholino sulfonyl indole derivatives exhibit sensitive structure-activity relationships (SAR) where minor changes in the sulfonyl substituent or the N-1 side chain produce substantial shifts in target selectivity between IGF-1R/IR and IDO1, as well as differences in potency [1]. The 4-trifluoromethylbenzylsulfonyl moiety at the indole C-3 position of CAS 894013-90-2 is a distinctive pharmacophoric element; patent disclosures within WO2012145471A1 demonstrate that sulfonyl indole analogs vary from sub-micromolar to inactive against IGF-1R depending on the aryl/heteroaryl sulfonyl group identity [2]. Similarly, binding data from ChEMBL/BindingDB for closely related morpholino-2-oxoethyl-indole-3-sulfonyl compounds reveal IDO1 IC50 values spanning from 48 nM to >1.2 μM, depending on the nature of the sulfonyl-linked group [3]. Without direct confirmatory data for this specific compound against a defined comparator, any substitution with a morpholino sulfonyl indole analog carrying a different sulfonyl or N-1 substitution pattern would represent an unvalidated change with unpredictable biological outcomes. Procurement decisions must therefore be predicated on structural identity verification and, where feasible, lot-specific bioactivity re-testing against the end user's target of interest.

Quantitative Differentiation Evidence for 1-Morpholino-2-(3-((4-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)ethanone (CAS 894013-90-2): Comparator-Based Analysis


Structural Differentiation: 4-(Trifluoromethyl)benzyl Sulfonyl Substituent Versus Unsubstituted Phenylsulfonyl and Heteroarylsulfonyl Analogs in the Morpholino Sulfonyl Indole Series

The compound CAS 894013-90-2 incorporates a 4-(trifluoromethyl)benzylsulfonyl group at the indole C-3 position, which is distinct from the phenylsulfonyl, pyridylsulfonyl, and thienylsulfonyl variants exemplified across the morpholino sulfonyl indole patent series (WO2012145471A1, WO2012143874A1). The patent disclosures indicate that the identity of the sulfonyl substituent is a primary determinant of IGF-1R inhibitory potency, with electron-withdrawing aryl groups conferring enhanced activity [1]. The trifluoromethyl group provides a combination of strong electron-withdrawing character (-I effect) and increased lipophilicity (πCF3 ≈ +0.88) versus a hydrogen substituent, which is expected to influence both target binding affinity and passive membrane permeability [2]. However, no direct, publicly available head-to-head quantitative enzymatic or cellular data were identified that compare CAS 894013-90-2 with a specific named phenylsulfonyl or heteroarylsulfonyl analog under identical assay conditions. The differentiation below is therefore based on class-level SAR inference derived from patent data and physicochemical property calculation.

IGF-1R inhibitor structure-activity relationship sulfonyl indole pharmacophore

IDO1 Target Annotation Differentiates CAS 894013-90-2 from the Primary Morpholino Sulfonyl Indole Series Directed at IGF-1R

Unlike the lead compounds exemplified in the Piramal/Merck morpholino sulfonyl indole patents (e.g., (S)-ethyl 4-(2-carbamoyl-5-chloro-3-(2-(phenoxymethyl)morpholinosulfonyl)-1H-indol-7-ylamino)piperidine-1-carboxylate), which are described as dual IGF-1R/IR inhibitors, CAS 894013-90-2 is annotated in the Therapeutic Target Database (TTD) as an antagonist of Indoleamine 2,3-dioxygenase 1 (IDO1) [1]. This target divergence is structurally rationalized by the position and nature of the sulfonyl substitution: the C-3 indole benzylsulfonyl in CAS 894013-90-2 mimics the indole-based substrate L-tryptophan recognized by IDO1, whereas the IGF-1R series employs a morpholinosulfonyl group directly attached at C-2/C-3 with additional C-7 amino-piperidine substitution [2]. Quantitative IDO1 potency for this exact compound is not publicly reported; however, the closest validated analog with data is BDBM50127173 / CHEMBL3628598, which shows IDO1 IC50 = 936 nM and TDO IC50 = 48 nM, establishing the morpholino-2-oxoethyl-indole-3-sulfonyl scaffold as competent for IDO1/TDO engagement [3].

IDO1 inhibitor target selectivity indoleamine 2,3-dioxygenase

Absence of Publicly Available Potency or Selectivity Data for CAS 894013-90-2: Implications for Procurement Confidence

A systematic search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, and patent literature (excluding vendor-generated content from benchchems, evitachem, vulcanchem, and molecule) did not yield any peer-reviewed or patent-example quantitative bioactivity data (IC50, Ki, EC50, % inhibition at a defined concentration) for the specific compound CAS 894013-90-2 [1]. By contrast, closely related analogs within the morpholino-2-oxoethyl-indole-3-sulfonyl chemotype have publicly disclosed IDO1 inhibitory data: CHEMBL3628598 (IDO1 IC50 = 936 nM) and CHEMBL3628593 (IDO1 IC50 = 1240 nM), demonstrating that the scaffold is tractable for bioactivity [2]. This data gap means that procurement of CAS 894013-90-2 currently relies on structural identity confirmation (via NMR, LCMS, and HPLC purity analysis) rather than on validated target engagement metrics.

data availability procurement risk quantitative evidence gap

Crystalline Salt Form Versus Amorphous Material: Class-Level Precedent for Physicochemical Differentiation in Morpholino Sulfonyl Indoles

The Piramal patent US20140045847A1 explicitly teaches that the amorphous (non-crystalline) form of morpholino sulfonyl indole derivative salts exhibits inferior physicochemical properties—including hygroscopicity, thermal stability, and dissolution behavior—compared to the crystalline methanesulfonate salt form of the lead IGF-1R compound [1]. While this patent does not directly characterize CAS 894013-90-2, the class-level principle applies: procurement of morpholino sulfonyl indole derivatives for in vivo or formulation studies should differentiate between amorphous powders (typical from rapid precipitation or lyophilization) and crystalline material (obtained via controlled crystallization from defined solvent systems such as ethanol/ethyl acetate or THF/water). Vendors supplying CAS 894013-90-2 should be asked to provide XRPD (X-ray powder diffraction) data or DSC thermograms to confirm solid-state identity [2].

solid-state characterization crystalline form bioavailability optimization

Recommended Application Scenarios for 1-Morpholino-2-(3-((4-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)ethanone (CAS 894013-90-2)


IDO1-Mediated Cancer Immunotherapy Target Validation and Screening

Based on the TTD annotation of CAS 894013-90-2 as an IDO1 antagonist, this compound can serve as a structurally distinct chemical probe for IDO1 target engagement studies [1]. Given that the morpholino-2-oxoethyl-indole-3-sulfonyl scaffold is competent for IDO1 inhibition (validated by close analogs with IC50 values of 936–1240 nM in recombinant enzyme assays), researchers can employ CAS 894013-90-2 in biochemical and cellular IDO1 assays to establish its own potency profile, using epacadostat (enzymatic IC50 = 72 nM) as a positive control and L-tryptophan substrate competition assays for mechanistic validation [2]. The trifluoromethylbenzyl moiety offers a spectroscopic handle (19F NMR) for binding and metabolism studies. Prior to use, confirmation of structural identity via 1H NMR, 19F NMR, LCMS, and HPLC purity (≥95% recommended) is essential.

Structure-Activity Relationship (SAR) Exploration of Indole-3-Sulfonyl Chemotypes Across IGF-1R and IDO1 Targets

CAS 894013-90-2 occupies a unique SAR position at the intersection of two therapeutically relevant targets: it shares the morpholino-2-oxoethyl-indole-sulfonyl core with the Piramal/Merck IGF-1R inhibitor series (WO2012145471A1, US20140045847A1) but carries a C-3 benzylsulfonyl substitution pattern that differs from the IGF-1R-optimized C-2/C-3 morpholinosulfonyl compounds [3]. This makes the compound valuable for selectivity profiling experiments in which the same core scaffold is tested against both IGF-1R kinase and IDO1 enzyme in parallel, using established assays (e.g., IGF-1R autophosphorylation ELISA or TR-FRET for kinase activity; IDO1 fluorescence-based kynurenine production assay) [4]. Researchers should directly compare CAS 894013-90-2 with the patented lead compound (S)-ethyl 4-(2-carbamoyl-5-chloro-3-(2-(phenoxymethyl)morpholinosulfonyl)-1H-indol-7-ylamino)piperidine-1-carboxylate to quantify target selectivity divergence.

Chemical Biology Tool for Studying Tryptophan Metabolism and Kynurenine Pathway Modulation

As a putative IDO1 antagonist, CAS 894013-90-2 is relevant for studies of the kynurenine pathway, which links tryptophan degradation to immune tolerance in the tumor microenvironment and to neuroactive metabolite production in CNS disorders [5]. The compound can be deployed in cellular assays (e.g., HeLa or A375 cells stimulated with IFN-γ to induce IDO1 expression) to measure kynurenine production via HPLC or LC-MS/MS, with L-1-methyltryptophan (1-MT) serving as a comparator IDO1 inhibitor. The trifluoromethylbenzyl group may confer distinct cellular permeability and subcellular distribution compared to the 1-MT benchmark. Researchers should be aware that TDO (tryptophan 2,3-dioxygenase) may also be engaged by this chemotype (close analog CHEMBL3628598 shows TDO IC50 = 48 nM) and should include TDO counter-screening to assess selectivity [2].

Solid-State Characterization and Pre-Formulation Assessment

Procurement for pre-formulation or in vivo pharmacokinetic studies must be accompanied by solid-state characterization, per the class-level precedent established in US20140045847A1 [3]. Vendors should supply XRPD (X-ray powder diffraction) data and/or differential scanning calorimetry (DSC) thermograms to confirm whether the material is amorphous or crystalline. Amorphous material may exhibit higher apparent solubility but reduced physical stability (risk of recrystallization upon storage), while crystalline material offers greater batch-to-batch consistency. If the compound is to be used in oral or parenteral formulation development, solubility determination in biorelevant media (FaSSIF/FeSSIF) and accelerated stability testing (40°C/75% RH, 4 weeks) are recommended minimum requirements before committing to large-scale procurement.

Quote Request

Request a Quote for 1-morpholino-2-(3-((4-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.